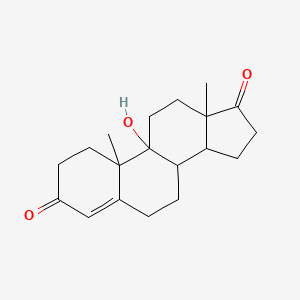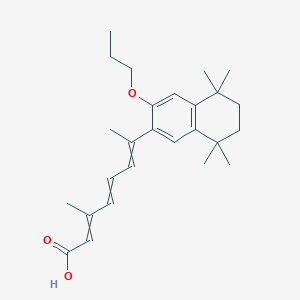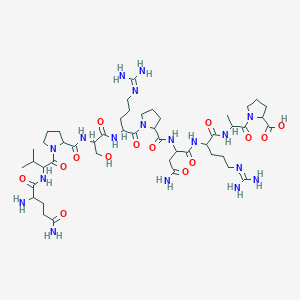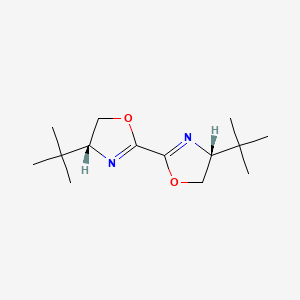![molecular formula C10H14N5Na2O9P B13392648 disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-phosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of guanosine monophosphate (GMP) and is often used in research and industrial applications due to its involvement in cellular signaling and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
Guanosine 5’-phosphate disodium salt hydrate can be synthesized through the enzymatic phosphorylation of guanosine. This process involves the use of specific enzymes that catalyze the addition of a phosphate group to guanosine, resulting in the formation of guanosine monophosphate (GMP). The GMP is then converted to its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of guanosine 5’-phosphate disodium salt hydrate typically involves microbial fermentation. For example, Bacillus subtilis mutants can be used to ferment glucose, producing guanosine, which is then phosphorylated to form GMP. The GMP is subsequently converted to its disodium salt form and purified through ion exchange chromatography .
化学反応の分析
Types of Reactions
Guanosine 5’-phosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Substitution Reactions: These often require catalysts and specific pH conditions to proceed efficiently.
Major Products
The major products formed from these reactions include various guanine and guanosine derivatives, which are important in nucleotide metabolism and signaling pathways .
科学的研究の応用
Guanosine 5’-phosphate disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study nucleotide metabolism.
Biology: It plays a role in cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).
Medicine: It is used in the study of diseases related to nucleotide metabolism and signaling.
Industry: It is used in the production of flavor enhancers and as a component in various biochemical assays
作用機序
Guanosine 5’-phosphate disodium salt hydrate exerts its effects through its involvement in nucleotide metabolism and signaling pathways. It acts as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides such as guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These nucleotides are essential for cellular processes such as protein synthesis, signal transduction, and energy transfer .
類似化合物との比較
Similar Compounds
Guanosine 5’-diphosphate disodium salt: Similar in structure but contains two phosphate groups.
Guanosine 5’-triphosphate sodium salt hydrate: Contains three phosphate groups and is involved in energy transfer and signaling.
Adenosine 5’-monophosphate disodium salt: Another nucleotide derivative with similar applications but different base structure.
Uniqueness
Guanosine 5’-phosphate disodium salt hydrate is unique due to its specific role in guanine nucleotide metabolism and its involvement in various cellular signaling pathways. Its ability to act as a precursor for other important nucleotides like GDP and GTP makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWJTZTMVQYSU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)


![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)


![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)

![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)

![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)


